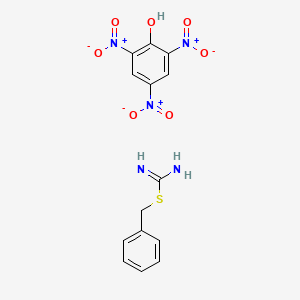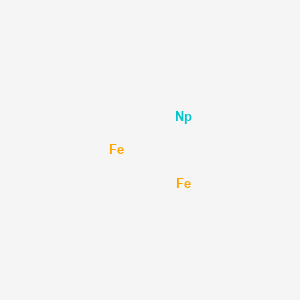
Morpholine stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine stearate is a chemical compound formed by the reaction of morpholine and stearic acid. Morpholine is a heterocyclic amine with the chemical formula C₄H₉NO, while stearic acid is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. The resulting compound, this compound, is often used as a surfactant and emulsifying agent in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholine stearate can be synthesized through a straightforward reaction between morpholine and stearic acid. The reaction typically involves heating the two reactants together, allowing them to form the desired product. The reaction can be represented as follows:
C4H9NO+C18H36O2→C4H9NO⋅C18H36O2
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where morpholine and stearic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain the final product, which can be used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine stearate can undergo several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduction products.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction could produce morpholine derivatives with altered functional groups .
Applications De Recherche Scientifique
Morpholine stearate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other industrial products due to its emulsifying properties
Mécanisme D'action
The mechanism of action of morpholine stearate primarily involves its ability to act as a surfactant. By reducing the surface tension between different phases, it helps in the formation of stable emulsions. This property is particularly useful in various industrial and pharmaceutical applications where stable mixtures are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine oleate: Another morpholine derivative formed with oleic acid, used as a surfactant.
Morpholine palmitate: Formed with palmitic acid, also used in similar applications.
Morpholine laurate: Formed with lauric acid, used as an emulsifying agent.
Uniqueness
Morpholine stearate is unique due to its specific combination of morpholine and stearic acid, which imparts distinct emulsifying and surfactant properties. Its long carbon chain from stearic acid provides enhanced stability and effectiveness in forming emulsions compared to shorter-chain analogs .
Propriétés
Numéro CAS |
22707-25-1 |
|---|---|
Formule moléculaire |
C18H36O2.C4H9NO C22H45NO3 |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
morpholine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-6-4-2-5-1/h2-17H2,1H3,(H,19,20);5H,1-4H2 |
Clé InChI |
UKVYVYQRDUUCBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
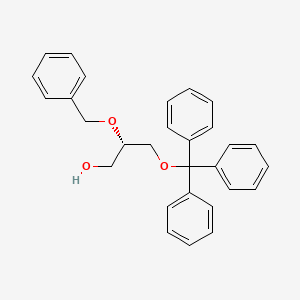
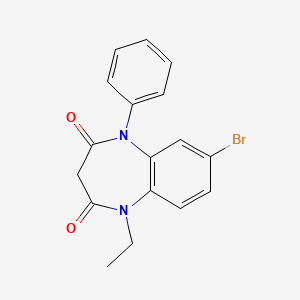
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

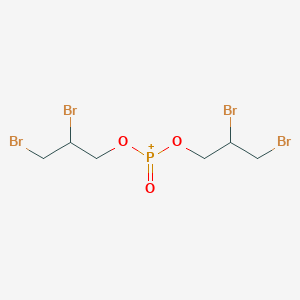

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
